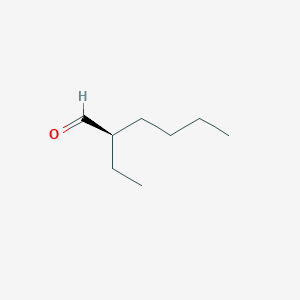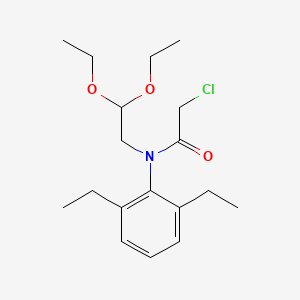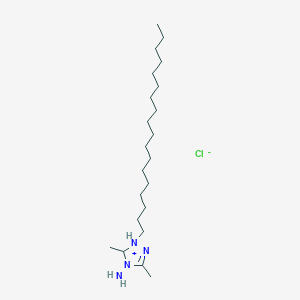
4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes an octadecyl chain, making it highly lipophilic. The presence of the triazole ring imparts significant chemical stability and biological activity, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3,5-dimethyl-1-octadecyl-1H-1,2,4-triazole with hydrochloric acid to form the chloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes the formation of the triazole ring followed by the introduction of the octadecyl chain through alkylation reactions. The final step involves the conversion of the triazole derivative to its chloride salt using hydrochloric acid.
化学反応の分析
Types of Reactions: 4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of the triazole ring.
Reduction: Dihydro derivatives of the triazole.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of corrosion inhibitors and as a surfactant in various formulations.
作用機序
The mechanism of action of 4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with biological membranes due to its lipophilic nature. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the triazole ring can interact with various enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects.
類似化合物との比較
- 4-Amino-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-ethyl-4H-1,2,4-triazole-3-thiol
Comparison: Compared to these similar compounds, 4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is unique due to its long octadecyl chain, which imparts higher lipophilicity and membrane-disrupting capabilities. This structural feature enhances its potential as a surfactant and antimicrobial agent, making it more effective in certain applications.
特性
CAS番号 |
59944-41-1 |
|---|---|
分子式 |
C22H47ClN4 |
分子量 |
403.1 g/mol |
IUPAC名 |
3,5-dimethyl-1-octadecyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C22H46N4.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-22(3)26(23)21(2)24-25;/h22H,4-20,23H2,1-3H3;1H |
InChIキー |
HPQGPNMPRMFXPR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC[NH+]1C(N(C(=N1)C)N)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


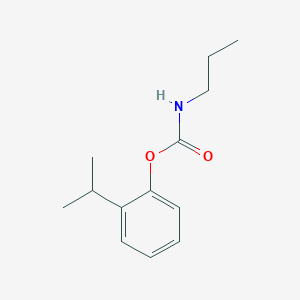
![Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14613913.png)

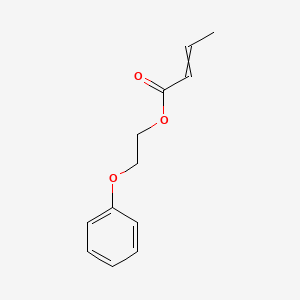
![3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one](/img/structure/B14613933.png)
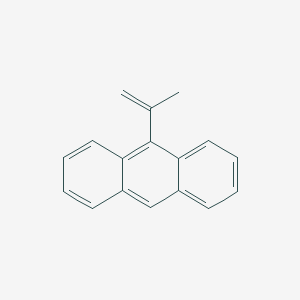
![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate](/img/structure/B14613951.png)
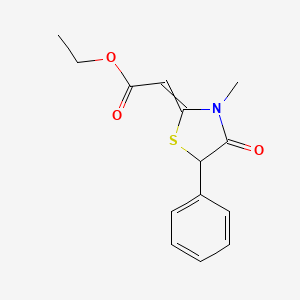
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
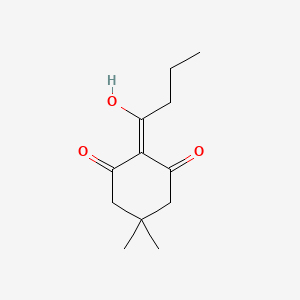
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)
methanone](/img/structure/B14613998.png)
